molecular formula C8H8FNO3 B1320051 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene CAS No. 314298-13-0

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No. B1320051
Key on ui cas rn: 314298-13-0
M. Wt: 185.15 g/mol
InChI Key: JQNHPTUQNTUAJC-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

5-Fluoro-4-methyl-2-nitrophenol (2.83 g, 16.5 mmol) was dissolved in N,N-dimethylformamide (25 mL). K2CO3 (3.4 g, 25 mmol) and iodomethane (1.2 mL, 20 mmol) were added and the mixture was stirred at rt overnight. The mixture was then poured into H2O and stirred until solids crashed out. The solids were filtered and air dried to give the title compound without further purification (2.76 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.92 (d, J=8.1 Hz, 1H), 7.25 (d, J=11.7 Hz, 1H), 3.89 (s, 3H), 2.19 (d, J=1.5 Hz, 3H).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[C:13]([O-])([O-])=O.[K+].[K+].IC.O>CN(C)C=O>[CH3:13][O:8][C:6]1[CH:7]=[C:2]([F:1])[C:3]([CH3:12])=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
FC=1C(=CC(=C(C1)O)[N+](=O)[O-])C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until solids
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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